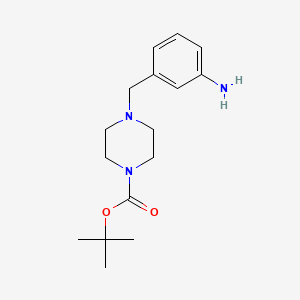

tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-[(3-aminophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(17)11-13/h4-6,11H,7-10,12,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSINZNBWVJILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427802 | |

| Record name | tert-Butyl 4-[(3-aminophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361345-40-6 | |

| Record name | tert-Butyl 4-[(3-aminophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide details a reliable and efficient two-step synthesis pathway for tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research and development. The synthesis involves an initial reductive amination to form the nitro-intermediate, followed by a catalytic hydrogenation to yield the final amino product. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound is primarily achieved through a two-step process starting from commercially available reagents: tert-butyl piperazine-1-carboxylate and 3-nitrobenzaldehyde.

Step 1: Reductive Amination

The first step involves the formation of tert-butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate. This is accomplished via a reductive amination reaction between tert-butyl piperazine-1-carboxylate and 3-nitrobenzaldehyde. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is typically employed for this transformation.

Step 2: Nitro Group Reduction

The subsequent step is the reduction of the nitro group on the benzene ring of the intermediate to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a common and effective method to achieve this, yielding the desired final product.

Synthesis Scheme

A high-level overview of the two-step synthesis pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Parameter | Step 1: Reductive Amination | Step 2: Nitro Reduction |

| Product | tert-Butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate | This compound |

| Molecular Formula | C₁₆H₂₃N₃O₄ | C₁₆H₂₅N₃O₂ |

| Molecular Weight | 321.37 g/mol | 291.39 g/mol [1] |

| Typical Yield | 85-95% | 90-98% |

| Purity (by HPLC) | >95% | >97%[2] |

| Appearance | Off-white to pale yellow solid | White to off-white solid |

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate

This procedure details the reductive amination of 3-nitrobenzaldehyde with tert-butyl piperazine-1-carboxylate.

Materials:

-

3-Nitrobenzaldehyde

-

tert-Butyl piperazine-1-carboxylate

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-nitrobenzaldehyde (1.0 eq) in dichloromethane (DCM), add tert-butyl piperazine-1-carboxylate (1.05 eq).

-

Stir the mixture at room temperature for 20-30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 3-5 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate as an off-white to pale yellow solid.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro intermediate to the final amino product.

Materials:

-

tert-Butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas

-

Celite

Procedure:

-

Dissolve tert-butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon (typically 5-10 mol% of Pd).

-

Seal the vessel and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (typically balloon pressure or slightly higher) at room temperature.

-

Monitor the reaction by TLC or HPLC until the starting material is completely consumed (usually 4-8 hours).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the reaction solvent (methanol or ethanol).

-

Combine the filtrates and concentrate under reduced pressure to afford this compound as a white to off-white solid. The product is often of high purity and may not require further purification.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification process.

A step-by-step workflow for the synthesis of the target compound.

References

In-Depth Technical Guide: Characterization of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. This document details its physicochemical properties, proposed synthetic route, and analytical characterization, offering valuable insights for researchers utilizing this compound in the development of novel therapeutics.

Core Compound Information

This compound is a bifunctional molecule incorporating a protected piperazine moiety and a primary aromatic amine. This structure makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds. The Boc-protecting group offers stability during synthetic manipulations and can be readily removed under acidic conditions, while the amino group serves as a handle for further functionalization.

| Property | Value |

| CAS Number | 361345-40-6 |

| Molecular Formula | C₁₆H₂₅N₃O₂ |

| Molecular Weight | 291.39 g/mol |

| Boiling Point | 416.6±40.0 °C at 760 mmHg |

| Density | 1.136±0.06 g/cm³ |

Synthesis and Characterization

Experimental Protocol: Synthesis

Reaction: Reduction of tert-butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate

Materials:

-

tert-butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate

-

Palladium on carbon (10% Pd/C)

-

Methanol (or Ethanol)

-

Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

Procedure:

-

Dissolve tert-butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate in a suitable solvent such as methanol or ethanol in a flask equipped with a magnetic stirrer.

-

Carefully add a catalytic amount of 10% Palladium on carbon to the solution.

-

The reaction vessel is then placed under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Predicted Analytical Data

Based on the structure and data from analogous compounds, the following spectral characteristics are anticipated:

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals in the range of 6.5-7.2 ppm, corresponding to the protons on the 3-aminobenzyl group. The substitution pattern will lead to characteristic splitting patterns.

-

Benzyl Protons: A singlet around 3.4-3.6 ppm, corresponding to the -CH₂- group connecting the piperazine and phenyl rings.

-

Piperazine Protons: Broad signals in the range of 2.3-3.6 ppm, corresponding to the eight protons of the piperazine ring. The protons on the carbons adjacent to the Boc-protected nitrogen will appear at a different chemical shift than those adjacent to the benzyl-substituted nitrogen.

-

tert-Butyl Protons: A sharp singlet at approximately 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group.

-

Amine Protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, typically appearing between 3.5 and 5.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Signals in the range of 113-148 ppm. The carbon bearing the amino group will be significantly shielded.

-

Carbonyl Carbon: A signal around 154 ppm for the carbonyl group of the Boc protector.

-

tert-Butyl Carbon: A quaternary carbon signal around 80 ppm and the methyl carbons around 28 ppm.

-

Benzyl Carbon: A signal around 63 ppm for the benzylic -CH₂- group.

-

Piperazine Carbons: Signals in the range of 43-53 ppm for the four distinct carbons of the piperazine ring.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): Expected at m/z = 291.20.

-

[M+H]⁺ Peak: Expected at m/z = 292.21 in ESI+ mode.

-

Fragmentation: Common fragmentation patterns would include the loss of the Boc group (100 amu) or the tert-butyl group (57 amu), and cleavage of the benzyl-piperazine bond.

Role in Drug Discovery and Development

Piperazine derivatives are a cornerstone in medicinal chemistry, featuring in a vast array of approved drugs with diverse therapeutic applications. This is due to the piperazine ring's ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for interacting with various biological targets.

While specific biological activities for this compound are not extensively documented in public literature, its utility as a synthetic intermediate is paramount. It serves as a crucial building block for creating libraries of compounds to be screened against various biological targets. The primary amino group allows for the introduction of diverse functionalities through reactions such as acylation, sulfonylation, and reductive amination, enabling the exploration of structure-activity relationships (SAR).

Logical Workflow for Utilizing this Building Block in Drug Discovery

The following diagram illustrates a typical workflow where this compound is employed in the early stages of drug development.

Caption: A logical workflow for utilizing the title compound in a drug discovery program.

Potential Signaling Pathway Involvement of Downstream Products

Given the prevalence of the piperazine scaffold in neuropharmacology, derivatives of this compound could potentially modulate various signaling pathways in the central nervous system. For instance, many piperazine-containing drugs target G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The diagram below illustrates a simplified, hypothetical signaling cascade that could be modulated by a downstream derivative.

Caption: A potential signaling pathway modulated by a derivative of the title compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of compound libraries aimed at drug discovery. Its characterization, though not fully detailed in publicly accessible literature, can be reliably inferred from established synthetic routes and the analysis of analogous structures. The strategic use of this intermediate allows for the systematic exploration of chemical space and the development of novel therapeutic agents targeting a wide range of biological pathways. This guide provides a foundational understanding for researchers and professionals working with this important chemical entity.

Navigating the Molecular Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectra of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) characterization of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate. This document provides a detailed analysis of the ¹H and ¹³C NMR spectra, outlines experimental protocols for data acquisition, and presents a logical workflow for NMR-based structural elucidation, a critical component in the drug discovery and development pipeline.

Predicted NMR Spectral Data

Due to the limited availability of publicly accessible, fully assigned experimental spectra for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are derived from the analysis of structurally analogous compounds, including various substituted benzylpiperazines and aromatic amines, and foundational principles of NMR spectroscopy. The use of deuterated chloroform (CDCl₃) as a solvent is assumed, with tetramethylsilane (TMS) as the internal standard (0.00 ppm).

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic, benzylic, piperazine, and tert-butyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₄) | 6.50 - 7.10 | Multiplet | 4H |

| Benzylic (-CH₂-Ar) | 3.45 | Singlet | 2H |

| Piperazine (-CH₂-N-CH₂-) | 3.40 (Boc-adjacent) | Triplet | 4H |

| Piperazine (-CH₂-N-CH₂-) | 2.45 (Benzyl-adjacent) | Triplet | 4H |

| Amino (-NH₂) | 3.60 | Broad Singlet | 2H |

| tert-Butyl (-C(CH₃)₃) | 1.45 | Singlet | 9H |

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (Boc, C=O) | 154.8 |

| Quaternary (Boc, -C(CH₃)₃) | 79.5 |

| Aromatic (C-NH₂) | 146.0 |

| Aromatic (C-CH₂) | 139.0 |

| Aromatic (CH) | 129.0, 118.0, 115.0, 114.0 |

| Benzylic (-CH₂) | 62.5 |

| Piperazine (Boc-adjacent) | 52.5 |

| Piperazine (Benzyl-adjacent) | 44.0 |

| tert-Butyl (-CH₃) | 28.4 |

Experimental Protocols for NMR Data Acquisition

The following section details a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of the purified compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard.

-

Dissolution: Ensure complete dissolution by gentle vortexing or brief sonication.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Number of Scans (NS): 16 to 64, depending on sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): 16 ppm, centered at approximately 6 ppm.

-

Temperature: 298 K.

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans (NS): 1024 to 4096, to achieve adequate signal-to-noise ratio.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 220 ppm, centered at approximately 100 ppm.

-

Temperature: 298 K.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift axis using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integration and Peak Picking: For ¹H spectra, integrate all signals and pick the peak positions. For ¹³C spectra, perform peak picking.

Visualization of the NMR Workflow

The following diagrams illustrate the logical flow of NMR data acquisition and its role in the structural elucidation process within a drug development context.

Caption: Workflow for NMR Data Acquisition and Processing.

Caption: Logical Pathway for NMR-Based Structural Elucidation.

In-Depth Mass Spectrometry Analysis of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted mass spectrometry analysis of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The document outlines a detailed experimental protocol for analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and presents a predicted fragmentation pathway based on the known behavior of analogous structures. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Predicted Quantitative Mass Spectrometry Data

The following table summarizes the predicted key ions for this compound when analyzed by electrospray ionization tandem mass spectrometry (ESI-MS/MS) in positive ion mode. The molecular formula of the compound is C16H25N3O2, with a monoisotopic mass of 291.1947 Da.[1][2]

| Predicted m/z | Ion Formula | Proposed Fragmentation Pathway |

| 292.2025 | [C16H26N3O2]+ | Protonated molecule [M+H]+ |

| 236.1492 | [C12H18N3O2]+ | Loss of isobutylene (-C4H8, 56 Da) from the tert-butyl group |

| 192.1546 | [C11H18N3]+ | Loss of the entire Boc group (-C5H8O2, 100 Da) |

| 175.1284 | [C11H15N2]+ | Cleavage of the piperazine ring |

| 107.0735 | [C7H9N]+ | Formation of the aminobenzyl cation |

| 91.0548 | [C7H7]+ | Formation of the tropylium ion from the benzyl group |

Predicted Fragmentation Pathway

The fragmentation of protonated this compound is anticipated to proceed through several key pathways, driven by the lability of the Boc protecting group and the bonds of the piperazine ring.

Predicted fragmentation pathway of the target compound.

Experimental Protocols

A generalized experimental protocol for the analysis of this compound using LC-MS/MS is provided below. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions to create working standard solutions for calibration curves.

-

Sample Matrix: For analysis in complex matrices (e.g., biological fluids, reaction mixtures), a sample extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction may be required to remove interferences.

2. Liquid Chromatography (LC)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS)

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is recommended due to the presence of basic nitrogen atoms.

-

Source Parameters:

-

Capillary Voltage: 3.0-4.0 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-450 °C.

-

Nebulizer Gas (Nitrogen): Flow rate to be optimized for the specific instrument.

-

Drying Gas (Nitrogen): Flow rate to be optimized for the specific instrument.

-

-

Data Acquisition:

-

Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecule [M+H]+ at m/z 292.2.

-

Product Ion Scan (MS/MS): Select the [M+H]+ ion as the precursor and perform collision-induced dissociation (CID) to generate fragment ions. Optimize collision energy to obtain a characteristic fragmentation pattern.

-

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

Workflow for LC-MS/MS analysis.

References

Physical and chemical properties of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthesis protocol, and purification methods for tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed methodologies and structured data to facilitate its application in the laboratory.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C16H25N3O2 and a molecular weight of 291.39 g/mol .[1] It is also known by its CAS Number: 361345-40-6.[2][3] The structural and key physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | tert-butyl 4-[(3-aminophenyl)methyl]piperazine-1-carboxylate | N/A |

| CAS Number | 361345-40-6 | [2][3] |

| Molecular Formula | C16H25N3O2 | [1] |

| Molecular Weight | 291.39 g/mol | [1] |

| Appearance | Solid (predicted) | [2] |

| Melting Point | 107 °C | [2] |

| Boiling Point (Predicted) | 416.6±40.0 °C | [2] |

| Density (Predicted) | 1.136±0.06 g/cm³ | [2] |

Synthesis and Purification

Proposed Synthesis: Reductive Amination

The proposed synthesis involves the reaction of 3-aminobenzaldehyde and tert-butyl piperazine-1-carboxylate in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).

Reaction Scheme:

Caption: Proposed synthesis of the target compound via reductive amination.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-aminobenzaldehyde (1.0 equivalent) and tert-butyl piperazine-1-carboxylate (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified using silica gel column chromatography.

Experimental Protocol:

-

TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol) to determine an optimal eluent for separation.

-

Column Chromatography: Pack a glass column with silica gel slurried in the chosen non-polar solvent of the eluent system. Load the crude product onto the column and elute with the determined solvent system to separate the desired product from impurities.

-

Product Collection and Analysis: Collect the fractions containing the purified product, as identified by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and the structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Characterization (Predicted)

While specific spectral data for this compound is not widely published, the following are the expected characterizations based on its structure.

-

¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the tert-butyl group, the piperazine ring, the benzyl group, and the aromatic ring.

-

¹³C NMR: The spectrum would display peaks for the carbons of the tert-butyl group, the piperazine ring, the benzyl methylene group, and the aromatic carbons.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (291.39 g/mol ).

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively reported in scientific literature. However, the aminobenzylpiperazine scaffold is present in a variety of compounds with known biological activities. Derivatives of this scaffold have been investigated for their potential as therapeutic agents in areas such as oncology and neuroscience.

The primary amino group on the benzyl ring and the secondary amine of the piperazine (after deprotection of the Boc group) provide reactive sites for further chemical modifications, making this compound a versatile building block in medicinal chemistry for the synthesis of more complex molecules and compound libraries for drug screening.

Potential Experimental Workflow for Biological Screening:

Caption: A general workflow for the biological evaluation of new chemical entities.

Safety, Handling, and Storage

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling this compound. Work in a well-ventilated area or a fume hood.

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data and established chemical principles. All laboratory work should be conducted by trained professionals in a suitably equipped facility, following all applicable safety guidelines.

References

CAS number 219910-67-1 properties and structure

An In-depth Technical Guide to TAN-67 (SB-205607)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, structure, and biological activity of the chemical compound TAN-67, also known by its synonym SB-205607. While the initially provided CAS number 219910-67-1 is not the primary identifier for this compound, it is associated with TAN-67, for which the primary CAS number is 148545-09-9.

Chemical Identity and Structure

TAN-67 is a potent and selective non-peptidic agonist for the δ-opioid receptor. Its chemical structure and identity are detailed below.

Table 1: Compound Identification

| Identifier | Value |

| Primary CAS Number | 148545-09-9[1][2] |

| Synonyms | SB-205607, (-)-TAN-67[1] |

| IUPAC Name | 3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol[1] |

| Molecular Formula | C₂₃H₂₄N₂O[1][2] |

| Molecular Weight | 344.45 g/mol [1] |

| Chemical Structure |

|

Physicochemical Properties

A summary of the key physicochemical properties of TAN-67 is presented in Table 2.

Table 2: Physicochemical Properties of TAN-67

| Property | Value | Source |

| Molecular Weight | 344.4 g/mol | PubChem[1] |

| XLogP3 | 4.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis

The synthesis of racemic and optically active TAN-67 has been described in the scientific literature. The enantiomers of racemic TAN-67 were synthesized from the corresponding optically active 6-oxodecahydroisoquinoline. This key intermediate was obtained through fractional recrystallization of its optically pure di-p-toluoyl tartaric acid salt.[3][4] A novel class of heterocycle-fused octahydroisoquinoline derivatives, including TAN-67, was synthesized based on the "message-address" concept and the accessory site hypothesis for the design of selective non-peptide δ-opioid receptor agonists.[5]

Biological Activity and Mechanism of Action

TAN-67 is a potent and highly selective agonist for the δ₁-opioid receptor subtype.[2] It exhibits significant antinociceptive (pain-relieving) properties.[5] The (-)-enantiomer of TAN-67 is the active form that produces profound antinociceptive effects, whereas the (+)-enantiomer has been reported to induce hyperalgesia (increased sensitivity to pain).[3][6]

The mechanism of action for the cardioprotective effects of TAN-67 involves the activation of Gᵢ/ₒ proteins and the subsequent opening of ATP-sensitive potassium (KATP) channels.[7][8] In the central nervous system, (-)-TAN-67 enhances the release of dopamine in the nucleus accumbens through a mechanism that involves the generation of free radicals and the subsequent release of glutamate, which then acts on NMDA receptors.[6]

Quantitative Biological Data

The following table summarizes the key quantitative data regarding the biological activity of TAN-67.

Table 3: Quantitative Biological Data for TAN-67

| Parameter | Value | Receptor/Assay | Species | Source |

| Kᵢ | 1.12 nM | δ-opioid receptor | Guinea-pig | Nagase et al., 1998[5] |

| Kᵢ | 0.647 nM | human δ-opioid receptor | Human | Knap et al., 1996[9] |

| IC₅₀ | 6.61 nM | Mouse vas deferens assay | Mouse | Nagase et al., 1998[5] |

| IC₅₀ | 3.65 nM | Mouse vas deferens assay ((-)-TAN-67) | Mouse | Fujii et al., 2001[3][4] |

| EC₅₀ | 1.72 nM | Inhibition of forskolin-stimulated cAMP accumulation | Human δ-opioid receptors in CHO cells | Knap et al., 1996[9] |

| EC₅₀ | 1520 nM | Inhibition of forskolin-stimulated cAMP accumulation | Human μ-opioid receptors in B82 mouse fibroblast cells | Knap et al., 1996[9] |

Experimental Protocols

Receptor Binding Assay (Radioligand Displacement)

A detailed protocol for determining the binding affinity (Kᵢ) of TAN-67 for the δ-opioid receptor is as follows:

-

Preparation of Membranes: Prepare crude membrane fractions from guinea-pig brain tissue or from cells expressing the cloned human δ-opioid receptor.

-

Radioligand: Use a selective δ-opioid receptor radioligand, such as [³H]naltrindole.

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (TAN-67). The incubation is typically carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Wash the filters to remove non-specifically bound radioactivity. The amount of radioactivity retained on the filters is then quantified by liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Acetic Acid-Induced Writhing Test for Antinociceptive Activity

This protocol is used to evaluate the analgesic properties of TAN-67 in mice:

-

Animals: Use male ddY mice.

-

Drug Administration: Administer TAN-67 subcutaneously (s.c.) at various doses. A control group receives the vehicle.

-

Induction of Writhing: Thirty minutes after drug administration, inject a 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 ml/kg.

-

Observation: Immediately after the acetic acid injection, place the mice in individual observation cages.

-

Data Collection: Count the number of writhes (a characteristic stretching and constriction of the abdomen) for each mouse during a 10-minute period, starting 5 minutes after the acetic acid injection.

-

Data Analysis: Calculate the percentage of inhibition of writhing for each dose group compared to the control group. Determine the ED₅₀ (the dose that produces 50% of the maximal effect).

Visualizations

Signaling Pathway of TAN-67

The following diagram illustrates the proposed signaling pathway for the cardioprotective effects of TAN-67.

Caption: Signaling pathway of TAN-67 leading to cardioprotection.

Experimental Workflow for Antinociceptive Activity Assessment

The diagram below outlines the general workflow for assessing the antinociceptive activity of TAN-67.

Caption: Workflow for assessing the antinociceptive activity of TAN-67.

References

- 1. Tan-67 | C23H24N2O | CID 9950038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TAN-67 - Wikipedia [en.wikipedia.org]

- 3. Synthesis of optically active TAN-67, a highly selective delta opioid receptor agonist, and investigation of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rational drug design and synthesis of a highly selective nonpeptide delta-opioid agonist, (4aS*,12aR*)-4a-(3-hydroxyphenyl)-2-methyl- 1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridine (TAN-67) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The non-peptidic delta opioid receptor agonist TAN-67 enhances dopamine efflux in the nucleus accumbens of freely moving rats via a mechanism that involves both glutamate and free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. TAN-67, a delta 1-opioid receptor agonist, reduces infarct size via activation of Gi/o proteins and KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Properties of TAN-67, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Boc-Protected Aminobenzylpiperazine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds. Its unique physicochemical properties often impart favorable pharmacokinetic profiles, enhancing drug-like characteristics such as solubility and bioavailability. The introduction of a tert-butoxycarbonyl (Boc) protecting group offers a versatile handle for synthetic chemists, enabling precise and controlled derivatization to explore a vast chemical space. This technical guide provides a comprehensive review of the literature on Boc-protected aminobenzylpiperazine derivatives, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), with a particular emphasis on their roles as modulators of key central nervous system (CNS) targets.

Synthesis of the Boc-Protected Aminobenzylpiperazine Core

The synthesis of Boc-protected aminobenzylpiperazine derivatives typically begins with the mono-protection of piperazine. A common and efficient method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc)₂O. Following this, the remaining secondary amine can be functionalized, for instance, through reductive amination with an appropriate aminobenzaldehyde derivative.

A general synthetic approach involves a multi-step process that begins with commercially available materials. One patented method describes the synthesis of N-Boc piperazine from diethanolamine through a three-step process of chlorination, Boc protection, and aminolysis cyclization, which is suitable for industrial-scale production.[1] Another efficient laboratory-scale method is a one-pot procedure starting from readily available N-protected amino acids, which proceeds through an Ugi four-component reaction, Boc-deprotection, intramolecular cyclization, and a final reduction.[2]

Experimental Protocol: General Synthesis of a Substituted N-Boc-aminobenzylpiperazine

This protocol outlines a representative synthesis of a substituted N-Boc-aminobenzylpiperazine derivative.

Step 1: Mono-Boc Protection of Piperazine

-

Dissolve piperazine (2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1 equivalent) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the resulting mono-Boc-piperazine by column chromatography on silica gel.

Step 2: Reductive Amination with a Substituted Aminobenzaldehyde

-

Dissolve mono-Boc-piperazine (1 equivalent) and a substituted aminobenzaldehyde (1 equivalent) in a solvent such as methanol or 1,2-dichloroethane.

-

Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the stirred solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired Boc-protected aminobenzylpiperazine derivative.

Step 3: Boc-Deprotection (if required) The Boc protecting group is stable under basic conditions but can be readily removed under acidic conditions to liberate the free amine for further functionalization.[3]

-

Dissolve the Boc-protected compound in a solvent such as DCM.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.

Biological Activities and Therapeutic Potential

Boc-protected aminobenzylpiperazine derivatives have been extensively explored for their therapeutic potential across a range of diseases, with a significant focus on CNS disorders. The aminobenzylpiperazine moiety is a key pharmacophore that interacts with various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[4][5][6]

Modulation of Dopamine Receptors

Dopamine receptors are crucial targets for the treatment of neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and addiction.[7] The D2-like receptor subfamily (D2, D3, and D4) has been a primary focus for the development of aminobenzylpiperazine-based antagonists.[7][8] Structure-activity relationship studies have demonstrated that substitutions on the benzyl ring and the nature of the linker to the piperazine core significantly influence binding affinity and selectivity for dopamine receptor subtypes.[7][8] For instance, certain arylpiperazine derivatives have shown high affinity and selectivity for the D3 receptor over the D2 receptor.[8]

Interaction with Serotonin Receptors

The serotonergic system is implicated in the pathophysiology of depression, anxiety, and other mood disorders.[6] Aminobenzylpiperazine derivatives have been designed as ligands for various serotonin (5-HT) receptor subtypes.[6][9] Specifically, compounds acting as agonists at 5-HT1A receptors and antagonists at 5-HT2A receptors have shown promise as potential antidepressants and anxiolytics.[9][10] The flexibility of the piperazine core allows for the optimization of interactions within the receptor binding pockets of different 5-HT subtypes.

Anticonvulsant and Other Activities

Beyond their effects on monoamine receptors, some N-Boc-piperazine derivatives have been investigated for other biological activities. For example, a series of deprotected N-Boc piperazine-derived Mannich bases were synthesized and evaluated for their anticonvulsant activity, with some compounds showing significant protection in preclinical models of seizures.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for representative Boc-protected aminobenzylpiperazine derivatives and related compounds from the literature.

| Compound ID | Target(s) | Activity Type | IC50 / Ki (nM) | Reference |

| Dopamine Receptor Ligands | ||||

| LS-3-134 | D3 Dopamine Receptor | Partial Agonist | Ki = 0.17 | [8] |

| Compound 8w | D4 Dopamine Receptor | Antagonist | Ki = 165 | [12] |

| Benzimidazolone 19 | D1/D5 Dopamine Receptor | Antagonist | High Potency | [13] |

| Benzimidazolone 20 | D1/D5 Dopamine Receptor | Antagonist | High Potency | [13] |

| Serotonin Receptor Ligands | ||||

| Coumarin Derivative 39 | 5-HT Receptor | Inhibitor | IC50 = 93 | [4] |

| Compound 4p | 5-HT1A/5-HT2C Receptors | Modulator | In vivo activity | [10] |

| Compound 3o | 5-HT1A Receptor | Modulator | In vivo activity | [10] |

| Other Activities | ||||

| Mannich Base 1a | Anticonvulsant | - | Good protection in PTZ model | [11] |

| Mannich Base 1c | Anticonvulsant | - | Good protection in MES model | [11] |

Note: "High Potency" indicates that the source mentions high potency without providing a specific numerical value in the abstract.

Key Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a simplified signaling pathway relevant to the study of Boc-protected aminobenzylpiperazine derivatives.

Caption: Synthetic workflow for aminobenzylpiperazine derivatives.

Caption: Simplified D2 receptor antagonist signaling pathway.

Conclusion

Boc-protected aminobenzylpiperazine derivatives represent a versatile and highly valuable class of compounds in drug discovery. The synthetic tractability afforded by the Boc protecting group, combined with the favorable pharmacological properties of the aminobenzylpiperazine scaffold, has enabled the development of potent and selective modulators of key CNS targets. The extensive research into their interactions with dopamine and serotonin receptors underscores their potential for the treatment of a wide range of neurological and psychiatric disorders. Future work in this area will likely focus on the fine-tuning of subtype selectivity to minimize off-target effects and the exploration of novel therapeutic applications for this promising chemical class.

References

- 1. benchchem.com [benchchem.com]

- 2. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 6. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jgtps.com [jgtps.com]

- 12. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activity of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate: A Technical Whitepaper

Disclaimer: This document provides a technical overview of the potential biological activities of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate. As of the latest literature review, no specific biological data for this compound has been published. The information presented herein is extrapolated from studies on structurally related piperazine derivatives and general principles of medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals as a speculative framework for potential areas of investigation.

Introduction

The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1] Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and modulate aqueous solubility, make it a versatile building block in drug design.[2] The compound of interest, this compound, incorporates several key features: a Boc-protected piperazine for synthetic manipulation, a flexible benzyl linker, and a primary aromatic amine that can serve as a handle for further derivatization or as a pharmacophoric element.

Given its structural motifs, this compound is a valuable intermediate for the synthesis of more complex molecules. The presence of the 3-aminobenzyl group suggests potential interactions with a variety of biological targets, and its derivatives could foreseeably exhibit a range of biological activities, including but not limited to antimicrobial, anticancer, and central nervous system (CNS) effects.[3][4][5]

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of 1-Boc-piperazine with a suitable 3-aminobenzyl halide or a related electrophile. The Boc protecting group allows for selective functionalization of one of the piperazine nitrogens, preventing side reactions.[6]

Diagram 1: General Synthetic Workflow

Caption: A potential synthetic route to the target compound.

Potential Biological Activities and Structure-Activity Relationships (SAR)

While no direct data exists for the title compound, the broader family of piperazine derivatives has been extensively studied. The following sections outline potential activities based on this body of literature.

Antimicrobial and Antifungal Activity

Piperazine derivatives are known to possess significant antimicrobial and antifungal properties.[3][7] The mechanism of action can vary but often involves disruption of the microbial cell membrane or inhibition of essential enzymes.

Table 1: Representative Antimicrobial Activity of Piperazine Derivatives

| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |

| Phenylpiperazine derivatives | Staphylococcus aureus | 6.25 - 25.0 | [8] |

| Phenylpiperazine derivatives | Escherichia coli | 6.25 - 25.0 | [8] |

| Pyrimidine-piperazine hybrids | Aspergillus niger | >40 | [7] |

| Pyrimidine-piperazine hybrids | Candida albicans | >40 | [7] |

The structure-activity relationship for antimicrobial piperazines often points to the importance of lipophilicity and the nature of the substituents on the second nitrogen of the piperazine ring. The 3-aminobenzyl moiety could serve as a scaffold for derivatization to optimize these properties.

Anticancer Activity

Numerous piperazine-containing compounds have been investigated as anticancer agents.[4][9] Their mechanisms of action are diverse and include kinase inhibition, induction of apoptosis, and cell cycle arrest.[10][11]

Table 2: Representative Anticancer Activity of Piperazine Derivatives

| Compound Class | Cell Line | Activity (IC50 in µM) | Reference |

| Alepterolic acid-piperazine hybrids | MDA-MB-231 (Breast Cancer) | 5.55 ± 0.56 | [4] |

| Vindoline-piperazine conjugates | MDA-MB-468 (Breast Cancer) | 1.00 | [12] |

| Benzothiazole-piperazine derivatives | HUH-7 (Hepatocellular Carcinoma) | Varies | [9] |

| Bergenin-piperazine hybrids | Tongue and Oral Cancer Cells | <100 | [11] |

The development of potent anticancer piperazine derivatives often involves the introduction of aromatic or heteroaromatic groups that can engage in specific interactions with the target protein. The 3-aminobenzyl group of the title compound is a prime site for such modifications.

Central Nervous System (CNS) Activity

The piperazine ring is a common feature in drugs targeting the CNS, including antidepressants, antipsychotics, and anxiolytics.[1][5] These compounds often act on neurotransmitter receptors, such as serotonin and dopamine receptors.

Table 3: Representative CNS Receptor Binding of Piperazine Derivatives

| Compound Class | Target | Activity (Ki in nM) | Reference |

| Arylalkyl 4-benzyl piperazines | Sigma Receptors | Nanomolar range | [13] |

| Piperidine/piperazine-based compounds | Sigma 1 Receptor | 3.2 | [14] |

| Prazosin-related piperazines | α1-adrenoceptors | High affinity | [15] |

Structure-activity relationship studies have shown that the nature of the substituent on the piperazine nitrogen is critical for receptor affinity and selectivity.[16] The 3-aminobenzyl group could be elaborated to mimic the pharmacophores of known CNS-active drugs.

Experimental Protocols

The following are representative experimental protocols that could be employed to evaluate the biological activity of this compound and its derivatives.

In Vitro Antimicrobial Susceptibility Testing

A standard microbroth dilution method can be used to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of bacteria and fungi.[3]

-

Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate.

-

Incubation: The standardized inoculum is added to each well of the microtiter plate. The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram 2: Workflow for Antimicrobial Screening

Caption: A typical workflow for determining the MIC of a compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic potential of a compound against cancer cell lines.[4]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Radioligand Binding Assay for CNS Receptors

To assess the affinity of a compound for a specific CNS receptor (e.g., a serotonin receptor), a competitive radioligand binding assay can be performed.[14]

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.

-

Assay Setup: The membranes are incubated with a specific radioligand (a radioactively labeled molecule that binds to the receptor) and varying concentrations of the test compound.

-

Incubation and Filtration: After incubation to reach equilibrium, the mixture is rapidly filtered through a glass fiber filter to separate the bound and free radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Ki Calculation: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and this value is used to calculate the inhibitory constant (Ki).

Potential Signaling Pathway Involvement

Given the prevalence of piperazine-containing drugs that target G-protein coupled receptors (GPCRs) in the CNS, a plausible hypothesis is that derivatives of this compound could modulate GPCR signaling.[1]

Diagram 3: Hypothetical GPCR Signaling Pathway

Caption: A potential mechanism of action via a GPCR pathway.

Conclusion

While this compound is currently positioned as a synthetic intermediate, its structural features suggest that its derivatives hold considerable potential for biological activity. Based on extensive research into the piperazine scaffold, promising avenues for investigation include antimicrobial, anticancer, and CNS applications. The 3-amino group provides a versatile point for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols and potential mechanisms of action outlined in this whitepaper provide a foundational framework for initiating the biological evaluation of this and related compounds. Further research is warranted to synthesize and test derivatives to elucidate their specific biological profiles.

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 4. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 10. ijpsr.com [ijpsr.com]

- 11. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 15. Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Genesis and Evolution of Aminobenzylpiperazines: A Technical Guide

An In-depth Exploration of the Discovery, Synthesis, and Pharmacological Profiling of a Versatile Class of Bioactive Compounds

Abstract

The aminobenzylpiperazine scaffold represents a cornerstone in medicinal chemistry, giving rise to a diverse array of compounds with significant pharmacological activities. This technical guide provides a comprehensive overview of the discovery and history of aminobenzylpiperazine compounds, from the initial synthesis of the parent molecule, benzylpiperazine (BZP), to the development of highly functionalized derivatives. We delve into the key synthetic methodologies, structure-activity relationships (SAR), and the evolution of their therapeutic applications, with a particular focus on their interactions with central nervous system targets. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of relevant signaling pathways to facilitate a deeper understanding of this important chemical class.

A Serendipitous Beginning: The History of Benzylpiperazine

The story of aminobenzylpiperazine compounds begins with the synthesis of its foundational structure, 1-benzylpiperazine (BZP). First synthesized in 1944 by Burroughs Wellcome & Company, BZP's initial exploration was not for its psychoactive properties.[1][2][3] Early investigations primarily centered on its potential as an anthelmintic (anti-parasitic) agent for veterinary use.[1][2] However, during these studies, unexpected side effects were observed, hinting at a different pharmacological profile.

In the 1970s, interest in BZP was rekindled, this time for its potential as an antidepressant.[1][2][4] Researchers discovered that BZP exhibited amphetamine-like stimulant effects, which ultimately led to the discontinuation of its development as a therapeutic agent due to its potential for abuse.[1][2][3] This very property, however, led to its emergence as a recreational substance in the 1990s, often found in "party pills."[1] BZP's mechanism of action involves the release and inhibition of the reuptake of key neurotransmitters, including dopamine, serotonin, and norepinephrine.[5][6] This multifaceted interaction with monoaminergic systems laid the groundwork for the development of more complex and specific aminobenzylpiperazine derivatives.

Synthetic Strategies and Core Structure-Activity Relationships

The synthesis of the benzylpiperazine core is adaptable, allowing for extensive chemical modifications. A common and straightforward method involves the reaction of piperazine with benzyl chloride.[6]

A general synthetic scheme is presented below:

Further functionalization of the benzyl ring, particularly with an amino group, and modifications to the second nitrogen of the piperazine ring have led to the development of compounds with a wide range of pharmacological activities. Key structure-activity relationships (SAR) have been established through the synthesis and evaluation of numerous derivatives. For instance, the nature and position of substituents on the aryl ring, as well as the groups attached to the N4-position of the piperazine, have been shown to be critical for affinity and selectivity towards various receptors.

Pharmacological Profile: Targeting the Central Nervous System

Aminobenzylpiperazine derivatives have been extensively studied for their effects on the central nervous system, with many compounds exhibiting high affinity for dopamine and serotonin receptors. This has led to their investigation as potential antipsychotic, antidepressant, and anxiolytic agents.

Dopamine Receptor Interactions

A significant number of aminobenzylpiperazine compounds have been found to interact with dopamine D2 receptors, a key target for antipsychotic medications. The affinity for the D2 receptor is a strong predictor of the neuroleptic potency of a compound.[7]

Serotonin Receptor Interactions

The serotonergic system is another primary target for this class of compounds. Derivatives have been synthesized that show high affinity for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT3.[4] The interaction with these receptors is central to their potential antidepressant and anxiolytic effects.

Quantitative Binding Affinity Data

The following tables summarize the binding affinities (Ki, nM) of representative aminobenzylpiperazine derivatives for key dopamine and serotonin receptors.

Table 1: Binding Affinities of Aminobenzylpiperazine Derivatives for Dopamine Receptors

| Compound | D2 Ki (nM) | D3 Ki (nM) | Reference |

| PD 158771 | High Affinity | High Affinity | [6] |

| S 15535 | 400 | 248 | [8] |

Table 2: Binding Affinities of Aminobenzylpiperazine Derivatives for Serotonin Receptors

| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT3 IC50 (nM) | Reference |

| S 15535 | 0.7 | - | - | [8] |

| mCPP | - | - | High Affinity | [4] |

| NMQ | >10,000 (5-HT1B) | - | Similar to Quipazine | [4] |

Key Experimental Methodologies

The pharmacological characterization of aminobenzylpiperazine compounds relies on a suite of in vitro and in vivo assays. Below are detailed protocols for key experiments.

Radioligand Receptor Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a test compound for a specific receptor.

-

Objective: To determine the inhibitory constant (Ki) of a test compound.

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., D2, 5-HT1A).

-

Radioligand with known affinity for the receptor (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A).

-

Test compound at various concentrations.

-

Non-specific binding control (a high concentration of a known ligand).

-

Incubation buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a multi-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control.

-

Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Animal behavior models of the mechanisms underlying antipsychotic atypicality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. msudenver.edu [msudenver.edu]

- 5. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anxiolytic-like effect of (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) in experimental mouse models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elevated plus maze protocol [protocols.io]

Technical Guide: Solubility Profile of tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate is a bifunctional organic molecule featuring a Boc-protected piperazine moiety and a primary aromatic amine. Such structures are common intermediates in medicinal chemistry, serving as versatile building blocks for the synthesis of complex target molecules, particularly in drug discovery programs. The physicochemical properties of these intermediates, especially solubility, are critical parameters that influence reaction conditions, purification strategies, and the overall efficiency of synthetic routes.

This technical guide provides an in-depth overview of the solubility profile of this compound. While specific, publicly available quantitative solubility data for this exact compound is limited, this document outlines the key factors governing its solubility, presents standardized experimental protocols for its determination, and offers a framework for data presentation and interpretation.

Qualitative Solubility Assessment: Based on its structure, which includes a bulky, hydrophobic tert-butoxycarbonyl (Boc) group and a benzyl group, the compound is expected to have low intrinsic solubility in aqueous media.[1] Conversely, it is predicted to be soluble in various organic solvents, a common characteristic for Boc-protected piperazine derivatives.[2][3] The presence of the basic piperazine nitrogen and the primary amine suggests that the compound's aqueous solubility will be highly dependent on pH.

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several physicochemical factors. Understanding these factors is crucial for its application in synthesis and for the development of analytical methods.

-

Solvent Polarity: The molecule possesses both hydrophobic regions (Boc group, benzyl ring) and polar functional groups (amines, carbamate). Solubility will be highest in organic solvents that can effectively solvate both parts of the molecule, such as alcohols (methanol, ethanol) and chlorinated solvents (dichloromethane).[3]

-

pH: The two amine groups (one in the piperazine ring and the aromatic amine) are basic and can be protonated at acidic pH. Protonation increases the polarity of the molecule, which typically enhances solubility in aqueous solutions. Therefore, a pH-solubility profile is essential for a complete characterization.

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature, although there are exceptions. This relationship is important for processes like crystallization.

-

Crystalline Form: The solid-state properties (polymorphism) of the compound can significantly impact its solubility. Different crystalline forms can exhibit different lattice energies, leading to variations in solubility.

dot

Caption: Key factors influencing the solubility of the target compound.

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, standardized methodologies are required. The "shake-flask" method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[4]

Thermodynamic Solubility Determination via Shake-Flask Method

This method measures the concentration of a compound in a saturated solution that is in equilibrium with the solid drug.

Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer system for a prolonged period until equilibrium is achieved. The suspension is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.

Detailed Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure a suspension remains after equilibrium is reached.[4]

-

Solvent Addition: Add a precise volume of the desired solvent or buffer (e.g., Phosphate-Buffered Saline pH 7.4, Simulated Intestinal Fluids, or various organic solvents) to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker or on a vial roller system in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. This typically requires long incubation times, often 24 hours or more.[5][6]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at the test temperature to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. For high precision, filter the supernatant using a low-binding filter (e.g., 0.45 µm PVDF) to ensure all particulate matter is removed.[5]

-

Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] A calibration curve prepared from stock solutions of known concentrations is used for quantification.[7]

-

Data Reporting: The final solubility is reported in units of µg/mL or µM.[7]

dot

Caption: General workflow for thermodynamic solubility determination.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different conditions.

Table 1: Solubility of this compound in Various Media

| Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Phosphate-Buffered Saline | 7.4 | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | Data Not Available | Data Not Available | Shake-Flask |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 37 | Data Not Available | Data Not Available | Shake-Flask |

| Methanol | N/A | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Dichloromethane | N/A | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Acetonitrile | N/A | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Water (unbuffered) | ~8-9* | 25 | Data Not Available | Data Not Available | Shake-Flask |

*Note: The pH of an unbuffered aqueous solution will be influenced by the basicity of the compound itself.

Conclusion

The solubility of this compound is a critical parameter for its effective use in synthetic chemistry and drug development. While specific data is not widely published, its structural features suggest low aqueous solubility that is likely to increase at acidic pH, and good solubility in common organic solvents. The standardized shake-flask protocol detailed in this guide provides a robust framework for researchers to determine its thermodynamic solubility across a range of relevant conditions. The resulting data is essential for optimizing reaction conditions, developing purification methods, and ensuring the quality and reproducibility of subsequent research.

References

- 1. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. enamine.net [enamine.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. evotec.com [evotec.com]

Material Safety Data Sheet (MSDS) for tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety information available for tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate (CAS No: 361345-40-6). The information herein is compiled from various chemical supplier databases and safety data sheets of analogous compounds, intended to guide trained professionals in the safe handling and use of this substance in a laboratory setting. Due to the absence of a comprehensive, officially published Material Safety Data Sheet (MSDS), some of the presented data are predicted values and should be interpreted with caution.

Section 1: Chemical and Physical Properties

The following table summarizes the known and predicted physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₅N₃O₂ | [1] |

| Molecular Weight | 291.39 g/mol | |

| CAS Number | 361345-40-6 | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 107 °C | [2] |

| Boiling Point (Predicted) | 416.6 ± 40.0 °C | [2] |

| Density (Predicted) | 1.136 ± 0.06 g/cm³ | [2] |

| Storage Temperature | Room Temperature, Keep in dark place, Sealed in dry | [2] |

Section 2: Hazard Identification and Safety Precautions

Potential Hazards (based on analogs):

-

Harmful if swallowed.[7]

Precautionary Statements (General Recommendations):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][8]

-

P270: Do not eat, drink or smoke when using this product.[7][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][8]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][8]

Section 3: Handling, Storage, and Disposal

Experimental Protocols: General Laboratory Practices

Personal Protective Equipment (PPE) Protocol:

-